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Compound of Interest

Compound Name: Cupric perchlorate

Cat. No.: B082784

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of copper(ll)
perchlorate hexahydrate, Cu(ClOa4)2-6H20. The information presented herein is curated from
crystallographic studies and is intended to serve as a comprehensive resource for researchers
in fields ranging from inorganic chemistry to materials science and drug development.

Crystallographic and Structural Data

The crystal structure of copper(ll) perchlorate hexahydrate has been determined by single-
crystal X-ray diffraction. The compound crystallizes in the monoclinic system, belonging to the
space group P2i/c.[1][2] This arrangement indicates a centrosymmetric crystal structure. The
unit cell contains six formula units of Cu(ClOa4)2-6H20.[3]

The fundamental building block of the structure consists of a copper(ll) ion octahedrally
coordinated by six water molecules, forming the complex cation [Cu(H20)s]2*.[1][2][4] These
complex cations are, in turn, associated with perchlorate anions (ClO4™) through hydrogen
bonding.

A noteworthy feature of the copper coordination is the significant distortion of the octahedron, a
phenomenon commonly attributed to the Jahn-Teller effect in d° copper(ll) complexes.[4] This
results in a "(4 + 2)" coordination geometry, with four shorter equatorial Cu-O bonds and two
longer axial Cu-O bonds. Specifically, the structure contains two inequivalent copper ions, each
displaying this distorted octahedral arrangement.[1]
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The perchlorate groups are also slightly distorted from a regular tetrahedral geometry.[1] An
extensive and intricate network of hydrogen bonds exists between the coordinated water
molecules and the perchlorate anions, as well as between adjacent water octahedra,
contributing to the stability of the crystal lattice.[1]

Crystallographic Data

The following table summarizes the key crystallographic parameters for copper(ll) perchlorate
hexahydrate determined at 296 K using Mo Ka radiation (A = 0.71069 A).[1][2]

Parameter Value
Formula Cu(ClOa4)2:6H20
Molecular Weight 370.54 g/mol
Crystal System Monoclinic
Space Group P2i/c

a 5.137(1) A

b 22.991(3) A
C 13.849(2) A
B 90.66(1)°
Volume 1635.4(4) As
z 6

Calculated Density (Dx) 2.26 g/cm?3
Absorption Coefficient () 26.44 cm™1
F(000) 1122
R-factor 0.030

Selected Bond Distances and Angles

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pubmed.ncbi.nlm.nih.gov/2557867/
https://pubmed.ncbi.nlm.nih.gov/2557867/
https://pubmed.ncbi.nlm.nih.gov/2557867/
https://journals.iucr.org/paper?cr0056
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The tables below provide a summary of important bond distances and angles within the crystal
structure, highlighting the coordination environment of the copper ions and the geometry of the
perchlorate anions.

Table 1.2.1: Copper-Oxygen Bond Distances

Bond Distance (A)
Mean Cu-O (equatorial) 1.953(1) - 1.970(4)
Mean Cu-O (axial) 2.388(2)

Data represents mean corrected values for the two inequivalent copper octahedra.[2]

Table 1.2.2: Perchlorate Group Geometry

Rigid-Body Corrected

Parameter Observed Mean Value

Mean Value
CI-O Distance 1.429(5) A 1.453(6) A
O-O Distance 2.333(8) A 2.372(8) A

These values represent the overall mean for the three inequivalent perchlorate groups.[1][2]

Experimental Protocols

The determination of the crystal structure of copper(ll) perchlorate hexahydrate involves a
series of well-defined experimental steps.

Crystal Growth

Greenish-blue crystals of copper(ll) perchlorate hexahydrate can be grown by the slow
evaporation of an aqueous solution of the compound at room temperature. The starting
material is often a commercially available reagent grade of copper(ll) perchlorate hexahydrate,
which may be dissolved in a dilute solution of perchloric acid (e.g., ~1M) to suppress
hydrolysis.
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X-ray Diffraction Data Collection

A suitable single crystal is selected and mounted on a diffractometer. Due to the hygroscopic
nature of the crystals, it is often necessary to coat them with a protective layer, such as epoxy
cement, to prevent degradation during data collection.[2][3]

The data collection is typically performed at a controlled temperature, for instance, 296 K.[1] A
modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Ka) is used to
measure the intensities of a large number of unique reflections.[1] The unit cell parameters are
determined from a least-squares refinement of the setting angles of a set of well-centered
reflections.

Structure Solution and Refinement

The collected intensity data is processed, and corrections are applied for factors such as
Lorentz and polarization effects. The crystal structure is then solved using direct methods or
Patterson methods, which provide an initial model of the atomic positions.

This initial model is then refined using full-matrix least-squares methods. The refinement
process minimizes the difference between the observed and calculated structure factors. The
positions of the non-hydrogen atoms are refined anisotropically. The hydrogen atoms are
typically located from a difference Fourier map and their positions and isotropic thermal
parameters are also refined.[1][2]

The final refined model provides the precise atomic coordinates, bond lengths, bond angles,
and thermal parameters that describe the crystal structure in detail.

Visualizations
Experimental Workflow for Crystal Structure
Determination
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Caption: Workflow for the determination of the crystal structure.

Coordination Environment of the Copper(ll) lon
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Caption: Schematic of the distorted octahedral coordination of Cu?*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Structure of copper(ll) perchlorate hexahydrate - PubMed [pubmed.ncbi.nim.nih.gov]
e 2. journals.iucr.org [journals.iucr.org]
o 3. dspace.rri.res.in [dspace.rri.res.in]

e 4. EXAFS Study on the Coordination Chemistry of the Solvated Copper(ll) lon in a Series of
Oxygen Donor Solvents - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Unveiling the Crystal Architecture of Copper(ll)
Perchlorate Hexahydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b082784+#crystal-structure-of-copper-ii-perchlorate-
hexahydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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